Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3 |
InChI Key |
JPICESXBDBFKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N |
Origin of Product |
United States |
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